tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate: is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as bromine, chlorine, and tert-butyl alcohol, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring or the substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Chemistry: tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development .
Biology and Medicine: In biological research, this compound can be used to study the effects of indazole derivatives on various biological pathways. It may also serve as a precursor for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, or antimicrobial properties .
Industry: In the industrial sector, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets. The presence of bromo and chloro substituents can influence the compound’s reactivity and binding affinity to target molecules. The indazole ring system can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- tert-Butyl bromoacetate
Comparison: Compared to similar compounds, tert-Butyl 5-bromo-3-chloro-1H-indazole-1-carboxylate is unique due to the presence of both bromo and chloro substituents on the indazole ring. This dual substitution can enhance its reactivity and provide distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
929617-36-7 |
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Molecular Formula |
C12H12BrClN2O2 |
Molecular Weight |
331.59 g/mol |
IUPAC Name |
tert-butyl 5-bromo-3-chloroindazole-1-carboxylate |
InChI |
InChI=1S/C12H12BrClN2O2/c1-12(2,3)18-11(17)16-9-5-4-7(13)6-8(9)10(14)15-16/h4-6H,1-3H3 |
InChI Key |
CRIBDWQJNRCEQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)Br)C(=N1)Cl |
Origin of Product |
United States |
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